molecular formula C₁₄H₁₇D₃N₂O₃ B1160228 N-Methyl Lacosamide-d3

N-Methyl Lacosamide-d3

Cat. No.: B1160228
M. Wt: 267.34
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl Lacosamide-d3 is a chemical reagent designed exclusively for laboratory research. It is a deuterated and N-methylated analog of Lacosamide, a well-characterized anticonvulsant medication sold under the brand name Vimpat and used for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures . As a stable isotope-labeled compound, incorporating deuterium (D) atoms, this compound is primarily valuable as an internal standard in bioanalytical methods. Its use enables highly precise and accurate quantification of Lacosamide and its metabolites in complex biological matrices via techniques such as liquid chromatography-mass spectrometry (LC-MS), improving the reliability of pharmacokinetic and metabolism studies . The parent compound, Lacosamide, has a known dual mechanism of action. It selectively enhances the slow inactivation of voltage-gated sodium channels, which stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing . Additionally, Lacosamide modulates the collapsin response mediator protein 2 (CRMP-2), which is believed to prevent the formation of abnormal neuronal connections . The "N-Methyl" modification in this analog is of interest for investigating the structure-activity relationships of the Lacosamide scaffold and for studying potential metabolic pathways. This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and in accordance with all relevant safety protocols.

Properties

Molecular Formula

C₁₄H₁₇D₃N₂O₃

Molecular Weight

267.34

Synonyms

(R)-2-(Acetylamino)-3-methoxy-d3-N-methyl-N-(phenylmethyl)-propanamide;  (R)-2-Acetamido-N-benzyl-3-methoxy-d3-N-methylpropanamide

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for N Methyl Lacosamide D3

Synthetic Pathways for Deuterated Lacosamide (B1674222) Analogs

The synthesis of N-Methyl Lacosamide-d3 is not typically accomplished in a single step but rather through a multi-step pathway that builds upon the established synthesis of lacosamide. The general approach involves the preparation of a suitable lacosamide precursor, followed by the introduction of the deuterated N-methyl group.

A plausible synthetic route commences with (R)-2-acetamido-N-benzyl-3-methoxypropanamide, the lacosamide molecule itself. The amide nitrogen of the acetamido group can be deprotonated using a strong base, such as sodium hydride, to form an anion. This nucleophilic intermediate is then reacted with a deuterated methylating agent. A common and effective reagent for this purpose is trideuteromethyl iodide (CD3I). The iodide acts as a good leaving group, facilitating the SN2 reaction to form the N-trideuteromethyl bond.

Alternatively, the synthesis can be adapted from known lacosamide syntheses that proceed through an N-protected D-serine derivative. sigmaaldrich.com After formation of the amide bond with benzylamine (B48309) and methylation of the hydroxyl group, the protecting group on the amino functionality would be removed. The resulting primary amine could then be subjected to reductive amination using a deuterated formaldehyde (B43269) source (D2CO) and a reducing agent, followed by acetylation. However, a more direct approach involves the N-alkylation of a lacosamide precursor.

Recent advancements in catalytic N-methylation and N-trideuteromethylation reactions using deuterated methanol (B129727) (CD3OD) as the methyl source offer more sustainable and atom-economical alternatives. researchgate.net These reactions are often mediated by transition metal catalysts and provide a versatile tool for synthesizing N-trideuteromethyl labeled molecules. researchgate.net

Deuterium (B1214612) Position Specificity and its Significance in Chemical Synthesis

The strategic placement of isotopic labels within a molecule is paramount, particularly for its intended application as an internal standard. In this compound, the three deuterium atoms are specifically located on the N-methyl group of the acetamido moiety. This position is chosen for several key reasons.

Firstly, for a compound to serve as a reliable internal standard in mass spectrometry-based bioanalysis, the isotopic label should be in a metabolically stable position. chemicalsknowledgehub.com If the deuterium atoms were on a part of the molecule susceptible to metabolic cleavage, the labeled standard could be lost at a different rate than the analyte, leading to inaccurate quantification. chemicalsknowledgehub.com The N-methyl group on the amide is generally less prone to enzymatic cleavage compared to other positions in the molecule.

Secondly, the mass shift of +3 amu (atomic mass units) provided by the three deuterium atoms is sufficient to clearly distinguish the internal standard from the unlabeled analyte in a mass spectrometer, while having a negligible effect on the compound's chromatographic retention time. researchgate.net This co-elution is a desirable characteristic for an internal standard as it ensures that both the analyte and the standard experience the same matrix effects during analysis. researchgate.nettexilajournal.com

The kinetic isotope effect, where a C-D bond is stronger and breaks more slowly than a C-H bond, is a significant consideration in the design of deuterated compounds. researchgate.net By placing the deuterium atoms at a site that may be involved in metabolism, it is possible to alter the pharmacokinetic profile of a drug. nih.gov However, for an internal standard, the goal is to have the label in a position that does not significantly alter its physicochemical properties or metabolic fate compared to the analyte, ensuring they behave similarly during sample preparation and analysis. researchgate.net

Considerations for Isotopic Purity and Enrichment in Analytical Standards

The utility of this compound as an analytical standard is critically dependent on its isotopic purity and enrichment. High isotopic purity ensures that the mass spectrometric signal of the standard does not interfere with that of the analyte.

Isotopic Enrichment refers to the percentage of the isotopically labeled atoms at a specific position in the molecule. For this compound, a high enrichment (typically >98%) of deuterium in the N-methyl group is required.

Isotopic Purity is the percentage of molecules in the sample that contain the desired isotopic label.

Several analytical techniques are employed to determine these parameters:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for assessing isotopic enrichment. rsc.orgrsc.org By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the deuterated species compared to any remaining unlabeled or partially labeled species can be determined. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR spectroscopy are powerful methods for confirming the position of the deuterium label and quantifying the isotopic enrichment. rsc.orgnih.gov In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be significantly diminished or absent, confirming successful deuteration. ²H NMR, which directly observes the deuterium nuclei, can provide a clean spectrum for structural verification and quantitative analysis of deuterium content. sigmaaldrich.com A combination of ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance. nih.gov

The combination of MS and NMR provides a comprehensive characterization of the deuterated standard, ensuring its identity, purity, and isotopic enrichment, thereby guaranteeing its suitability for use in sensitive and accurate quantitative analytical methods. rsc.org

Advanced Analytical Methodologies Utilizing N Methyl Lacosamide D3

Role as an Internal Standard in Quantitative Bioanalysis

In the quantitative analysis of drugs and their metabolites in biological fluids, the use of a reliable internal standard is paramount. N-Methyl Lacosamide-d3 is an ideal internal standard for the quantification of N-Methyl Lacosamide (B1674222) and structurally related compounds.

Principles of Isotope Dilution Mass Spectrometry in Drug Quantification

Isotope dilution mass spectrometry (IDMS) is a powerful technique for achieving high accuracy and precision in quantitative analysis. nih.govyoutube.com The core principle of IDMS involves the addition of a known amount of an isotopically labeled compound, such as this compound, to a sample before any processing or analysis. youtube.com This "isotope spike" acts as an internal standard that behaves nearly identically to the unlabeled analyte of interest (the "native" compound) throughout the entire analytical procedure, including extraction, chromatography, and ionization. nih.govtexilajournal.com

Because the deuterated standard and the native analyte have a very close chemical and physical resemblance, they co-elute during chromatographic separation and experience similar ionization efficiency in the mass spectrometer's source. texilajournal.com Any sample loss or variation during preparation will affect both the analyte and the internal standard proportionally. nih.gov By measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard, an accurate quantification of the analyte can be achieved, effectively canceling out variations that would otherwise lead to inaccurate results. youtube.com

Correction for Matrix Effects and Extraction Efficiency in Complex Biological Matrices

Biological matrices, such as plasma, serum, and urine, are inherently complex and contain numerous endogenous components like salts, lipids, and proteins. nih.govmdpi.com These components can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the "matrix effect". nih.gov This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy of quantification. nih.govelectronicsandbooks.com

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects. texilajournal.comnih.gov Since this compound has nearly identical physicochemical properties to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. texilajournal.com Therefore, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification even in the presence of significant matrix effects. texilajournal.com

Similarly, variations in extraction efficiency during sample preparation can lead to inconsistent recovery of the analyte. texilajournal.com By adding this compound at the beginning of the sample preparation process, any losses of the analyte during extraction will be mirrored by proportional losses of the internal standard. This ensures that the measured analyte-to-internal standard ratio remains unaffected by incomplete or variable recovery, leading to more reliable and reproducible results. texilajournal.comnih.gov

Mass Spectrometric Techniques for Quantification

Mass spectrometry, coupled with chromatographic separation, is the cornerstone of modern bioanalytical chemistry, offering unparalleled sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for the quantification of drugs and their metabolites in biological fluids. nih.govfrontiersin.org In the context of N-Methyl Lacosamide, LC-MS methods have been developed for its parent compound, lacosamide, often utilizing a deuterated internal standard. nih.govnih.gov These methods typically involve reversed-phase chromatography to separate the analyte from other matrix components before detection by the mass spectrometer. nih.gov The use of this compound as an internal standard in such assays would ensure high precision and accuracy in the determination of N-Methyl Lacosamide concentrations in various biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS is more common for compounds like lacosamide and its derivatives, gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for analytes that are volatile or can be made volatile through derivatization. nih.gov Similar to LC-MS, the use of a stable isotope-labeled internal standard such as this compound is crucial for accurate quantification in GC-MS to correct for variations in sample injection and ionization. nih.govamericanlaboratory.com The principles of isotope dilution remain the same, ensuring reliable results by compensating for potential analytical variability. americanlaboratory.com

Tandem Mass Spectrometry (MS/MS) Approaches: Multiple Reaction Monitoring (MRM) Transitions

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of quantitative bioanalysis. americanlaboratory.comnih.gov The most common MS/MS technique used for quantification is multiple reaction monitoring (MRM). nih.govamericanlaboratory.com In an MRM experiment, a specific precursor ion (typically the protonated molecule, [M+H]+) of the analyte is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. nih.gov This two-stage mass filtering provides a high degree of specificity, as it is unlikely that other interfering compounds will have the same precursor ion and product ion as the analyte of interest. americanlaboratory.com

For this compound, specific MRM transitions would be established. The precursor ion would have a mass-to-charge ratio (m/z) that is 3 units higher than that of unlabeled N-Methyl Lacosamide due to the three deuterium (B1214612) atoms. The fragmentation pattern would be very similar to the unlabeled compound, allowing for the selection of a specific and intense product ion for monitoring. By monitoring the unique MRM transitions for both the analyte and this compound, highly selective and sensitive quantification can be achieved.

Below is a hypothetical data table illustrating the kind of MRM transitions that would be used for N-Methyl Lacosamide and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Methyl Lacosamide265.15108.1
This compound268.17108.1

Note: The precursor ion for N-Methyl Lacosamide is based on its molecular weight of 264.32 g/mol . The product ion is a plausible fragment based on the fragmentation of the related compound lacosamide. The precursor ion for the d3 variant is adjusted accordingly.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method Development

The development of robust UHPLC-MS/MS methods is essential for the selective and sensitive quantification of N-Methyl Lacosamide. In this context, this compound is an ideal internal standard for the analysis of lacosamide and its N-methylated metabolite. Method development typically involves the optimization of both chromatographic separation and mass spectrometric detection parameters.

For mass spectrometric detection, the instrument is operated in the positive ion electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) mode is employed for quantification, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are identified and optimized for both the analyte (N-Methyl Lacosamide) and the internal standard (this compound). The use of a deuterated internal standard like this compound is advantageous as it co-elutes with the analyte and exhibits similar ionization efficiency, effectively correcting for matrix effects and variations in instrument performance.

A typical UHPLC-MS/MS method for related compounds has demonstrated linearity over a wide concentration range, often from the low ng/mL to the µg/mL level, with a lower limit of quantification (LLOQ) suitable for clinical and research applications. nih.gov The precision and accuracy of such methods are rigorously validated, with intra- and inter-day variations typically below 15%. nih.gov

Table 1: Illustrative UHPLC-MS/MS Parameters


ParameterCondition
InstrumentTriple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage0.5 kV
Desolvent Gas Temperature400 °C
Desolvent Gas Flow1100 L/h
Cone Gas Flow150 L/h

This table represents typical starting conditions for method development and may require further optimization. nih.gov

Chromatographic Separation Techniques

Effective chromatographic separation is crucial to resolve the analyte from endogenous matrix components and other related substances, thereby minimizing ion suppression and ensuring accurate quantification.

Reversed-Phase Chromatography Column Selection and Optimization

Reversed-phase chromatography is the predominant technique for the separation of lacosamide and its related compounds, including N-Methyl Lacosamide. The selection of an appropriate column is a critical first step in method development.

C18 columns are widely used and have proven effective for the retention and separation of these analytes. rjpbcs.com Columns with smaller particle sizes (e.g., sub-2 µm) are often preferred in UHPLC systems to achieve higher efficiency and faster analysis times. The optimization process involves evaluating different column chemistries (e.g., C8, phenyl-hexyl) and dimensions to achieve the desired resolution and peak shape. For instance, a Hypersil BDS C18 column (250 x 4.6mm, 5µm) has been successfully used for the separation of lacosamide and its degradation products. rjpbcs.com The United States Pharmacopeia (USP) specifies a 4.6-mm × 15-cm column with 3.5-µm L7 packing for the analysis of lacosamide, which is a C8 bonded silica (B1680970) gel. uspnf.com

Optimization of Mobile Phase Composition and Gradient Elution Profiles

The mobile phase composition plays a pivotal role in achieving optimal chromatographic separation. For reversed-phase chromatography of N-Methyl Lacosamide, the mobile phase typically consists of an aqueous component and an organic modifier.

The aqueous phase is often acidified with formic acid or acetic acid to improve peak shape and enhance ionization efficiency in the mass spectrometer. nih.gov Common organic modifiers include acetonitrile (B52724) and methanol (B129727). The choice and proportion of the organic solvent are optimized to control the retention and elution of the analyte.

Table 2: Example Gradient Elution Profile


Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0.00.5955
1.00.5955
5.00.5595
6.00.5595
6.10.5955
8.00.5955

This table provides a representative gradient profile. Actual conditions will vary based on the specific column and analytical requirements.

Sample Preparation Strategies for Analysis in Biological Samples

The analysis of this compound as an internal standard in biological samples such as plasma or serum necessitates an effective sample preparation strategy to remove interfering substances, primarily proteins.

Protein Precipitation Methodologies

Protein precipitation is a widely used, simple, and rapid method for sample cleanup in bioanalytical assays. nih.gov This technique involves the addition of an organic solvent or an acid to the biological sample to denature and precipitate proteins.

Acetonitrile is a commonly used solvent for this purpose. nih.govnih.gov Typically, a small volume of plasma or serum is mixed with a larger volume of cold acetonitrile containing the internal standard, this compound. The mixture is then vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant, which contains the analyte and internal standard, can then be directly injected into the UHPLC-MS/MS system or evaporated and reconstituted in the mobile phase. Methanol is another organic solvent that can be effectively used for protein precipitation. pharmaffiliates.com The choice of solvent can influence the recovery of the analyte and the cleanliness of the final extract.

Liquid-Liquid Extraction Techniques for Analyte Isolation

Liquid-liquid extraction (LLE) is another effective technique for isolating analytes from biological matrices. LLE offers the potential for a cleaner extract compared to protein precipitation, as it can remove not only proteins but also other endogenous components like phospholipids.

In a typical LLE procedure, the biological sample, after the addition of the internal standard, is mixed with an immiscible organic solvent. The analyte and internal standard partition into the organic phase, leaving the majority of the interfering substances in the aqueous phase. The selection of the organic solvent is critical and depends on the polarity and solubility of the analyte. Common solvents used for the extraction of compounds with similar properties to N-Methyl Lacosamide include ethyl acetate, methyl tert-butyl ether (MTBE), and mixtures of different solvents. After extraction, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for injection into the analytical system.

Solid-Phase Extraction Methodologies

Solid-phase extraction (SPE) is a widely employed sample preparation technique that concentrates and purifies analytes from complex matrices, such as plasma, serum, or urine, prior to chromatographic analysis. The application of SPE is crucial for removing endogenous interferences that can suppress or enhance the analyte signal in mass spectrometry, thereby improving the reliability of the assay. In methods utilizing this compound, this internal standard is added to the biological sample at the very beginning of the workflow.

The process typically involves the following steps:

Conditioning: The SPE sorbent, often a reversed-phase material like C18, is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water) to activate the stationary phase.

Loading: The pre-treated biological sample, containing the N-Methyl Lacosamide analyte and the spiked this compound internal standard, is passed through the sorbent bed. The analyte and internal standard are retained on the sorbent material.

Washing: The sorbent is washed with a weak solvent to remove salts and other polar interferences while the analytes of interest remain bound.

Elution: A strong organic solvent is used to disrupt the interaction between the analytes and the sorbent, eluting them into a clean collection tube.

Because this compound behaves identically to the unlabeled N-Methyl Lacosamide throughout the SPE process, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. This co-extraction ensures that the final analyte/internal standard peak area ratio remains constant, leading to high accuracy and precision in quantification. Methods for the parent drug, Lacosamide, have successfully used SPE with C18 columns, demonstrating absolute recovery rates ranging from 92.5% to 97.6%. nih.gov Similarly, ultrafast SPE-MS/MS methods have been developed to increase sample throughput significantly.

Method Validation Parameters and Scientific Rigor in Bioanalytical Assays

The validation of a bioanalytical method is essential to ensure its reliability and reproducibility for its intended purpose. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide guidelines for this process. nih.gov When using this compound as an internal standard for the quantification of N-Methyl Lacosamide, the validation process must rigorously assess several key parameters.

Linearity and Calibration Range Assessment

Linearity demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical instrument. To assess this, a calibration curve is constructed by analyzing a series of standards of known concentrations. The response is typically measured as the peak area ratio of the analyte (N-Methyl Lacosamide) to the internal standard (this compound). The relationship is evaluated using a linear regression model, and a correlation coefficient (r²) close to 1.0 indicates a strong linear relationship. The calibration range defines the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.

AnalyteMethodMatrixCalibration RangeCorrelation Coefficient (r²)
LacosamideUPLC-MS/MSRat Plasma2 - 10,000 ng/mL0.996
Lacosamide S(-) EnantiomerHPLC-0.1280 - 3.0525 µg/mLNot Specified
LacosamideGC-MSHuman Plasma0.20 - 20.0 µg/mL≥0.994
Lacosamide Related ImpuritiesRP-LC-0.0360 - 6.0420 µg/mLNot Specified
LacosamideUPLC-MS/MSHuman Breast Milk & Plasma0.5 - 100 ng/mLNot Specified

This table presents examples of calibration ranges established for Lacosamide and its related compounds in various validated analytical methods. nih.govnih.govrasayanjournal.co.innih.govresearchgate.netresearchgate.netfrontiersin.org

Precision and Accuracy Determination in Analytical Methods

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Accuracy refers to the closeness of the mean test results to the true value and is expressed as the relative error (%RE). Both are assessed at multiple concentration levels, typically including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.

Intra-day (within-run) precision and accuracy are determined by analyzing multiple replicates of each QC level on the same day.

Inter-day (between-run) precision and accuracy are assessed by analyzing the QC samples on different days.

For bioanalytical methods, the acceptance criteria are generally a precision of ≤15% RSD and an accuracy within ±15% RE, except at the LLOQ, where ≤20% RSD and ±20% RE are acceptable. nih.gov Validated methods for Lacosamide consistently meet these criteria. nih.govnih.govfrontiersin.org

ParameterQC LevelAcceptance CriteriaReported Finding (Example)
Intra-day Precision (%RSD) LLOQ, Low, Mid, High≤15% (≤20% for LLOQ)<4.1%
Inter-day Precision (%RSD) LLOQ, Low, Mid, High≤15% (≤20% for LLOQ)<4.1%
Intra-day Accuracy (%RE) LLOQ, Low, Mid, High±15% (±20% for LLOQ)-7.2% to 5.3%
Inter-day Accuracy (%RE) LLOQ, Low, Mid, High±15% (±20% for LLOQ)-7.2% to 5.3%

This table summarizes typical precision and accuracy results from a validated GC-MS method for Lacosamide, demonstrating adherence to regulatory standards. nih.gov

Analytical Stability Evaluations in Various Storage and Processing Conditions

Stability evaluations are critical to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. The stability of N-Methyl Lacosamide is assessed in the biological matrix under various conditions that mimic sample handling and storage. This includes:

Freeze-Thaw Stability: Assesses the effect of repeated freezing and thawing cycles on the analyte.

Bench-Top Stability: Determines the stability of the analyte in the matrix at room temperature for a period that exceeds the expected sample handling time.

Autosampler Stability: Evaluates the stability of the processed samples while they are in the autosampler waiting for injection.

Long-Term Stability: Assesses analyte stability in the matrix when stored at a specified temperature (e.g., -80°C) for an extended period.

In these experiments, the concentrations of the analyte in the test samples are compared to those of freshly prepared samples. Studies on Lacosamide and its metabolites have shown them to be stable under various conditions, including room temperature for 3 hours, three freeze-thaw cycles, and long-term storage at -80°C for 21 days, with deviations within the acceptable ±15% range. nih.govfrontiersin.org Forced degradation studies under stress conditions such as acid, base, oxidation, and heat are also performed to demonstrate the stability-indicating power of the analytical method. europa.eu

Selectivity and Evaluation of Matrix Effects

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. To assess selectivity, blank matrix samples from multiple sources (e.g., at least six different lots) are analyzed to ensure that no endogenous components interfere with the detection of the analyte or the internal standard. nih.gov

Matrix effects are a significant concern in LC-MS/MS analysis, where co-eluting compounds from the matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate results. The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. longdom.org Since the internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, the peak area ratio remains unaffected. The matrix effect is quantitatively assessed by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a pure solution. Validated methods for Lacosamide have shown matrix effects to be within the acceptable range of 85% to 115%. nih.gov

Establishment of Limit of Quantification (LOQ) and Detection (LOD)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ), often referred to as the Lower Limit of Quantification (LLOQ) in bioanalysis, is the lowest concentration on the calibration curve that can be determined with acceptable precision (≤20% RSD) and accuracy (within ±20% RE). nih.gov

The LOQ is a critical parameter as it defines the lower end of the analytical range and thus the sensitivity of the method. It is typically established by analyzing samples with low concentrations of the analyte and determining the concentration at which the signal-to-noise ratio is at least 10. The sensitivity of a method must be sufficient for its intended application, such as quantifying low levels of an impurity.

AnalyteMethodLOQLOD
Lacosamide Related ImpuritiesRP-LC0.0312 - 0.0642 µg/mL0.0104 - 0.0214 µg/mL
LacosamideGC-MS0.20 µg/mLNot Specified
LacosamideUPLC-MS/MS2 ng/mLNot Specified
Lacosamide S(-) EnantiomerHPLC0.1280 µg/mL0.0427 µg/mL

This table displays the established limits of quantification and detection for Lacosamide and its related substances from various analytical studies. nih.govrasayanjournal.co.innih.govresearchgate.netresearchgate.net

Preclinical Pharmacokinetic and Metabolic Research Applications

Elucidation of Lacosamide (B1674222) Metabolic Pathways Using Deuterated Analogs

The investigation of a drug's metabolic fate is a cornerstone of preclinical development. The use of deuterated analogs like N-Methyl Lacosamide-d3 is instrumental in these studies, providing a stable and reliable reference for the quantification of the parent drug and its metabolites.

In vitro models, such as liver microsomes and hepatocytes, are routinely used to identify the metabolic pathways of new chemical entities. In the case of Lacosamide, a major Phase I metabolic pathway is O-demethylation, leading to the formation of O-desmethyl lacosamide. nih.govclinpgx.orgnih.gov The accurate quantification of both Lacosamide and O-desmethyl lacosamide in these in vitro systems is crucial for understanding the kinetics of this transformation. This compound is employed as an internal standard in LC-MS/MS methods to achieve this. nih.gov By adding a known concentration of the deuterated standard to the experimental samples, any variability in sample preparation and instrument response can be normalized, allowing for precise determination of the concentrations of the analyte of interest.

Studies using human liver microsomes have demonstrated the formation of O-desmethyl lacosamide as a significant metabolite. The ability to accurately measure its rate of formation, facilitated by the use of a deuterated internal standard, is key to characterizing the metabolic profile of Lacosamide.

Identifying the specific cytochrome P450 (CYP) enzymes responsible for a drug's metabolism is critical for predicting potential drug-drug interactions. The metabolism of Lacosamide to its O-desmethyl metabolite is primarily mediated by CYP2C19, with contributions from CYP2C9 and CYP3A4. nih.govfrontiersin.orgnih.gov

EnzymeRole in Lacosamide MetabolismResearch Finding
CYP2C19 Major role in O-demethylationStudies have shown that individuals with genetic variations leading to poor CYP2C19 metabolism have reduced formation of O-desmethyl lacosamide. nih.gov
CYP2C9 Contributory role in O-demethylationContributes to the metabolism of Lacosamide, but to a lesser extent than CYP2C19. frontiersin.orgnih.gov
CYP3A4 Contributory role in O-demethylationAlso involved in the metabolic pathway of Lacosamide, though not the primary enzyme. frontiersin.orgnih.gov

Metabolic stability assays are essential in early drug discovery to predict the in vivo clearance of a compound. These assays are typically performed using liver microsomes from different species, including humans and rats, to assess inter-species differences. The rate of disappearance of the parent drug over time is measured to determine its intrinsic clearance.

In these studies, this compound is a crucial component of the analytical method. It is added to the reaction mixture at various time points to stop the enzymatic reaction and to serve as an internal standard for the accurate quantification of the remaining Lacosamide. This allows for the calculation of the in vitro half-life and intrinsic clearance, which are important parameters for predicting the in vivo pharmacokinetic behavior of the drug. A recent study developed a UPLC-MS/MS method for the simultaneous determination of lacosamide and its main metabolite O-Desmethyl-lacosamide (ODL), which was applied to investigate the drug-drug interactions between lacosamide and nisoldipine (B1678946) in vitro and in vivo. frontiersin.org

Microsomal SystemApplicationFinding
Human Liver Microsomes To predict human metabolic clearance of Lacosamide.Lacosamide exhibits moderate metabolic clearance.
Rat Liver Microsomes To assess inter-species differences in metabolism and support preclinical toxicology studies. frontiersin.orgAllows for comparison of metabolic rates between rats and humans, aiding in the selection of appropriate animal models. frontiersin.org

Pharmacokinetic Profiling in Animal Models

Pharmacokinetic studies in animal models are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate before it proceeds to human clinical trials.

While direct evidence of this compound being used as a tracer administered to animals is scarce in the reviewed literature, its role as an internal standard is paramount in such studies. In a typical preclinical pharmacokinetic study, Lacosamide is administered to animals such as rats or dogs, and blood samples are collected at various time points. nih.govresearchgate.net To accurately determine the concentration of Lacosamide in these plasma samples, a validated bioanalytical method is required. This is where this compound plays a vital role as an internal standard in LC-MS/MS assays. nih.gov

The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis as it co-elutes with the analyte and experiences similar ionization effects, leading to highly accurate and precise quantification of the drug's concentration-time profile. This allows for the reliable determination of key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Preclinical studies are essential to investigate the potential for a new drug to interact with other co-administered medications. These interactions often occur at the level of metabolic enzymes, where one drug can inhibit or induce the metabolism of another. Lacosamide has been shown to have a low potential for clinically significant drug-drug interactions. aesnet.orgnih.govnih.gov

In preclinical in vivo drug-drug interaction studies, an animal model would be treated with Lacosamide alone and in combination with a potential interacting drug (an inhibitor or inducer of CYP enzymes). Plasma concentrations of Lacosamide and its metabolites would be measured over time. This compound would be indispensable as an internal standard in the bioanalytical method to ensure that any observed changes in Lacosamide's pharmacokinetics are due to the interacting drug and not analytical variability. For example, co-administration with a potent CYP2C19 inhibitor would be expected to increase the plasma concentration of Lacosamide and decrease the concentration of O-desmethyl lacosamide, and the precise measurement of these changes would be enabled by the use of the deuterated internal standard. A study investigating the interaction between lacosamide and nisoldipine in rats found that nisoldipine could significantly alter the pharmacokinetic characteristics of lacosamide. frontiersin.orgresearchgate.net

Preclinical Tissue Distribution Studies

In preclinical research, understanding how a drug distributes throughout the body is fundamental to evaluating its potential efficacy and safety. This compound serves as an essential tool in these investigations, primarily functioning as an internal standard for the accurate quantification of its non-deuterated counterpart, N-Methyl Lacosamide, in various biological tissues. veeprho.comnih.gov

During tissue distribution studies, researchers administer the parent drug to animal models and, after a specific period, collect various tissues such as the brain, liver, kidneys, and heart. To measure the concentration of the drug in these tissues, samples are processed and analyzed using sensitive bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov A known quantity of this compound is added to each tissue sample during this process.

Because this compound is chemically identical to the analyte but has a different mass due to the deuterium (B1214612) atoms, it co-elutes with the parent compound during chromatography but is distinguishable by the mass spectrometer. This allows it to serve as a reliable internal standard, correcting for any potential loss of the analyte during sample extraction and processing, thereby ensuring the precision and accuracy of the quantitative results. nih.gov

While specific tissue distribution data for N-Methyl Lacosamide is not publicly available, studies on the parent compound, Lacosamide, provide context for the type of data generated in such preclinical assessments. For instance, studies in rats have characterized the brain-to-plasma concentration ratio of Lacosamide to understand its penetration into the central nervous system, a critical factor for an antiepileptic drug. nih.gov A similar study for N-Methyl Lacosamide would rely on this compound for accurate quantification in tissue homogenates.

The table below illustrates the type of data obtained from a preclinical tissue distribution study in rats, where a deuterated internal standard like this compound would be indispensable for ensuring data accuracy.

Table 1: Representative Tissue Distribution of a Compound in Rats Following a Single Dose (Illustrative data based on typical preclinical studies)

TissueMean Concentration (ng/g)Brain/Plasma Ratio
Plasma1500 ng/mLN/A
Brain8250.55
Liver45003.0
Kidney97506.5
Heart21001.4
Muscle18001.2

Deuterium Isotope Effects in Metabolic and Pharmacokinetic Investigations

The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the pharmacokinetic profile of a drug. This phenomenon, known as the kinetic isotope effect (KIE), is a valuable tool in drug metabolism research and drug development. nih.govresearchgate.net The KIE arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. scispace.com

In the case of this compound, the three hydrogen atoms on the N-methyl group are replaced with deuterium. A primary metabolic pathway for many N-methylated compounds is N-demethylation, a reaction often catalyzed by cytochrome P450 (CYP) enzymes. nih.gov This reaction involves the cleavage of a C-H bond on the methyl group. By replacing these hydrogens with deuterium, the rate of N-demethylation can be substantially reduced. researchgate.net

Increased Systemic Exposure: A lower clearance rate typically results in a longer elimination half-life and a higher area under the plasma concentration-time curve (AUC), meaning the body is exposed to the active drug for a longer period and at higher concentrations. nih.gov

Altered Metabolite Profile: The formation of the corresponding N-demethylated metabolite is reduced, which can be advantageous if the metabolite is inactive, less active, or associated with adverse effects. researchgate.net

Studies on other N-methyl deuterated compounds have demonstrated these effects clearly. For example, the N-methyl deuterated analogue of enzalutamide (B1683756) (d3-ENT) showed significantly lower metabolic clearance and a 102% increase in plasma AUC in rats compared to the non-deuterated compound. nih.govresearchgate.net A similar impact would be hypothesized for this compound relative to its non-deuterated form.

The following table provides a comparative summary of key pharmacokinetic parameters that would be expected when comparing a non-deuterated N-methyl compound with its d3-counterpart, based on findings from analogous compounds. nih.gov

Table 2: Comparative Pharmacokinetic Parameters of N-Methyl Compound vs. N-Methyl-d3 Compound (Illustrative data based on the kinetic isotope effect)

ParameterN-Methyl Compound (Unlabeled)N-Methyl-d3 CompoundPercent Change
CLint (in vitro) 100 µL/min/mg45 µL/min/mg-55%
AUC (in vivo) 5,000 ng·h/mL10,100 ng·h/mL+102%
Cmax (in vivo) 800 ng/mL1,080 ng/mL+35%
N-desmethyl Metabolite Exposure (AUC) 1,600 ng·h/mL200 ng·h/mL-87.5%

These investigations into deuterium isotope effects are crucial in modern drug design, as selective deuteration can be a strategy to optimize a drug's metabolic stability and improve its therapeutic profile. semanticscholar.org

Role of N Methyl Lacosamide D3 As a Reference Standard in Pharmaceutical Sciences

Applications in Quality Control and Analytical Method Development for Lacosamide (B1674222) and Related Compounds

In the quality control of lacosamide and its related compounds, N-Methyl Lacosamide-d3 would serve as an ideal internal standard for the quantification of the N-Methyl Lacosamide impurity. During the synthesis of lacosamide, various related substances, including N-Methyl Lacosamide, can be formed. Regulatory guidelines necessitate the accurate monitoring and control of these impurities to ensure the safety and efficacy of the final drug product.

Analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are developed and validated for the quantitative determination of these impurities. The use of a deuterated internal standard like this compound is highly advantageous in these methods. Because it has nearly identical physicochemical properties to the non-deuterated analyte (N-Methyl Lacosamide), it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variability in sample preparation and instrument response, leading to more accurate and reliable quantification of the N-Methyl Lacosamide impurity.

Table 1: Analytical Techniques for Lacosamide and Impurity Analysis

Analytical Technique Application Use of Deuterated Standards
HPLC-UV Quantification of lacosamide in bulk and pharmaceutical formulations. researchgate.netresearchgate.net Not typically required, but can improve method robustness.
UPLC-MS/MS Highly sensitive and selective quantification of lacosamide and its metabolites/impurities in biological matrices and pharmaceutical products. nih.gov Essential for high accuracy and precision, compensating for matrix effects and extraction variability. nih.govnih.gov

Importance in Establishing Traceability and Compliance with Pharmacopeial Standards (e.g., USP, EP)

Pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), establish the official public standards for medicines and other articles. These standards include tests for purity and the acceptable limits for impurities in drug substances and products. While N-Methyl Lacosamide may be listed as a potential impurity of lacosamide, the specific use of this compound as a reference standard would be detailed in the individual analytical procedures within the pharmacopeial monographs.

The availability of well-characterized reference standards is fundamental to achieving traceability and demonstrating compliance with these regulatory requirements. A certified this compound reference standard would allow pharmaceutical manufacturers to:

Accurately identify and quantify the N-Methyl Lacosamide impurity in their lacosamide products.

Validate their in-house analytical methods against a known standard.

Ensure that their products meet the stringent purity requirements set by pharmacopeias.

The United States Pharmacopeia (USP) provides reference standards for various active pharmaceutical ingredients and their impurities to support such testing. semanticscholar.org

Table 2: Key Information for Lacosamide and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
Lacosamide 175481-36-4 C13H18N2O3 250.29
N-Methyl Lacosamide 2764892-65-9 C14H20N2O3 264.32

Note: Data is compiled from various chemical suppliers and databases.

Utility in Forensic Chemistry and Toxicology Research

In the fields of forensic chemistry and toxicology, the accurate identification and quantification of drugs and their metabolites in biological samples are paramount. While lacosamide itself is the primary target in clinical and forensic investigations, the analysis of its metabolites and related compounds can provide additional information.

In a forensic context, if N-Methyl Lacosamide were to be identified as a metabolite or a co-ingested substance, a deuterated internal standard like this compound would be invaluable for its accurate quantification in complex matrices such as blood, urine, or tissue samples. The use of stable isotope-labeled internal standards in mass spectrometry-based methods is the gold standard in forensic toxicology for minimizing matrix effects and ensuring legally defensible results.

Research in drug metabolism may also utilize this compound to investigate the metabolic pathways of lacosamide and related compounds. By using a labeled version, researchers can more easily trace the biotransformation and excretion of the N-methylated species in preclinical and clinical studies.

Future Directions and Emerging Research Avenues for N Methyl Lacosamide D3

Development of Novel High-Throughput Analytical Techniques and Automation

The demand for faster and more efficient bioanalysis in drug development is a significant driver for innovation in analytical chemistry. N-Methyl Lacosamide-d3 is central to the accuracy of quantifying Lacosamide (B1674222) and its metabolites, and its application will evolve with the analytical techniques themselves. The future points towards a greater integration of automation and high-throughput experimentation (HTE) to accelerate pharmacokinetic (PK) studies.

Current liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, while sensitive and specific, face bottlenecks in sample preparation and data processing. thermofisher.com The evolution in this area focuses on fully automated platforms that integrate every step of the workflow, from sample preparation using robotic liquid handlers to data analysis and reporting. nih.govnih.gov These automated systems reduce human error, minimize variability, and significantly increase sample throughput, which is crucial during large-scale preclinical and clinical studies. researchgate.net For this compound, this means its use as an internal standard will be incorporated into streamlined, automated protocols capable of processing thousands of samples with minimal manual intervention. chromsystems.com

The key advantages of incorporating deuterated internal standards like this compound into high-throughput systems are manifold. Stable isotope-labeled (SIL) internal standards are considered the gold standard because they co-elute with the analyte and exhibit similar ionization characteristics, effectively normalizing for variations in sample extraction, matrix effects, and instrument response. aptochem.comkcasbio.com This ensures the generation of robust and reliable data, which is paramount in regulated bioanalysis. aptochem.comkcasbio.com

Table 1: Comparison of Bioanalytical Workflow Models
FeatureTraditional WorkflowHigh-Throughput Automated Workflow
Sample PreparationManual (pipetting, extraction)Robotic liquid handlers, automated solid-phase extraction (SPE)
Sample ThroughputLow to moderateHigh (e.g., multiple 96-well plates per run)
Data ProcessingManual integration and reviewAutomated processing, LIMS integration
VariabilityHigher potential for human errorReduced intra- and inter-assay variability
Role of this compoundManual addition as internal standardAutomated spiking into all samples, calibrators, and QCs

Future research will likely focus on developing even faster analytical techniques, such as ultra-high-performance liquid chromatography (UHPLC) and microflow LC-MS, which can significantly shorten run times without compromising data quality. nih.gov The integration of these technologies with sophisticated automation will solidify the role of this compound as an indispensable tool for rapid and reliable bioanalysis.

Expanded Applications in Early-Stage Preclinical Drug Discovery and Development

In modern drug discovery, there is a strong emphasis on understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties from the earliest stages. researchgate.net Deuterated compounds are pivotal in this "fail fast, fail early" paradigm, not only as improved drug candidates but also as analytical tools. pharmaffiliates.com this compound, in its capacity as an internal standard, is crucial for generating the precise pharmacokinetic data needed for critical decision-making during lead optimization. pharmaffiliates.comresearchgate.net

The expanded application of this compound will be in supporting high-throughput ADME screening. This includes:

In Vitro Metabolic Stability Assays: Early assessment of a drug candidate's stability in liver microsomes or hepatocytes is standard practice. This compound enables accurate quantification of the parent drug (Lacosamide) over time in these assays, providing clear data on its metabolic fate.

Pharmacokinetic Screening in Animal Models: In early discovery, multiple drug candidates are often evaluated in rodent models to quickly assess their in vivo PK profiles. The use of a reliable internal standard like this compound is essential for comparing the performance of different candidates accurately. kcasbio.com

Metabolite Identification and Quantification: Understanding the metabolic pathways of a drug is a key regulatory requirement. As a stable, labeled version of a metabolite, this compound is invaluable for confirming the identity and quantifying the formation of the O-desmethyl lacosamide metabolite in various biological matrices. simsonpharma.com

The trend of incorporating deuterium (B1214612) into drug candidates themselves to improve their metabolic profiles (the "deuterium switch") further highlights the importance of precise bioanalytical methods. nih.gov As medicinal chemists design novel deuterated analogs to slow metabolism at identified "soft spots," the need for accurate quantification using SIL internal standards like this compound becomes even more critical to validate the success of these chemical modifications. nih.gov

Table 2: Role of this compound in Preclinical Stages
Preclinical StageApplicationImpact on Decision-Making
Hit-to-LeadIn vitro metabolic stability screeningSelection of chemotypes with favorable metabolic profiles.
Lead OptimizationPK studies in rodents to determine half-life, clearance, and bioavailability.Guidance for structural modifications to improve PK properties.
Candidate SelectionCross-species PK scaling and metabolite profiling.Selection of the final development candidate for IND-enabling studies.

Theoretical and Computational Studies of Deuterated Analogs for Structure-Activity Relationship Insights

The future of drug design is increasingly reliant on in silico methods to predict compound properties and guide synthesis. oncodesign-services.com While this compound is an analytical tool, the principles underlying its design—the kinetic isotope effect (KIE)—are a fertile ground for theoretical and computational exploration to gain deeper structure-activity relationship (SAR) insights. nih.gov SAR studies explore the relationship between a molecule's chemical structure and its biological activity, guiding the optimization of drug candidates. gardp.orgpharmacologymentor.comwikipedia.org

Future research avenues in this domain include:

Predicting Metabolic Soft Spots: Computational tools and algorithms can predict the sites on a molecule most susceptible to metabolism by cytochrome P450 (CYP) enzymes. sigmaaldrich.comtechnologynetworks.comacs.orgnih.gov By applying these models to Lacosamide, researchers can computationally validate that the O-methyl group is a likely site of metabolism, thus rationalizing the utility of deuterating the corresponding N-methyl group in the resulting metabolite for use as a standard.

Quantum Mechanics (QM) Modeling of the KIE: The slowing of metabolic reactions due to deuteration is a quantum mechanical effect. nih.gov Advanced computational models can calculate the activation energies for C-H versus C-D bond cleavage, providing a quantitative prediction of the KIE. nih.govacs.org Such studies can help medicinal chemists decide where deuteration will be most effective at blocking metabolism, transforming it from a trial-and-error process into a more predictive science. acs.org

Informing SAR for Novel Deuterated Drugs: By combining computational predictions with experimental data from assays quantified using standards like this compound, a comprehensive SAR model can be built. This model would correlate the position of deuteration with changes in metabolic stability and pharmacokinetic parameters, guiding the design of next-generation deuterated drugs with optimized properties. collaborativedrug.com

Table 3: Computational Methods in the Study of Deuterated Analogs
Computational MethodApplicationInsight Gained for SAR
Molecular DockingSimulating the binding of a drug in the active site of a metabolizing enzyme (e.g., CYP).Identifies proximity of specific C-H bonds to the catalytic center, predicting likely "soft spots".
Density Functional Theory (DFT)Calculating the energy barriers for C-H vs. C-D bond cleavage.Quantifies the theoretical magnitude of the kinetic isotope effect at different molecular positions.
Quantitative Structure-Activity Relationship (QSAR)Building mathematical models that correlate structural features (including deuteration) with biological activity or metabolic rate.Creates predictive models to guide the design of new analogs with improved metabolic stability. pharmacologymentor.comwikipedia.org

In essence, while this compound's direct role is in the laboratory, the data it helps generate are fundamental inputs for these powerful computational models. This synergy between high-quality experimental data and predictive computational science represents a major frontier in drug discovery and development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.